An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Phenoxyethyl)piperidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Phenoxyethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The core structure, a piperidine ring connected to a phenoxy group via an ethyl linker, is a common motif in compounds targeting a variety of biological receptors.[1] Understanding the physicochemical properties of the hydrochloride salt is critical, as this form is often preferred for its improved solubility and stability, which are crucial for formulation and bioavailability.
Structural Elucidation and Identification
The first step in characterizing any compound is the unambiguous confirmation of its chemical structure. For 1-(2-Phenoxyethyl)piperidine hydrochloride, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are required for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule and their connectivity. Key expected signals include those for the aromatic protons of the phenoxy group, the methylene protons of the ethyl linker and the piperidine ring, and the N-H proton of the piperidinium ion. The integration of these signals will correspond to the number of protons in each environment.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl linker and the piperidine ring.[3]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 1-(2-Phenoxyethyl)piperidine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. These data are then used to assemble the molecular structure.
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer enhances signal dispersion, which is crucial for resolving complex spin systems, particularly in the aliphatic region of the piperidine ring. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds like hydrochloride salts.[4]
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The isotopic pattern should be analyzed to confirm the elemental composition.
-
Data Analysis: The exact mass measurement from a high-resolution mass spectrometer can be used to determine the elemental formula of the molecular ion.
Causality Behind Experimental Choices: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. High-resolution mass spectrometry provides highly accurate mass measurements, which is a powerful tool for confirming the elemental composition of a new compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present, such as N-H stretching for the piperidinium ion, C-O stretching for the ether linkage, and C=C stretching for the aromatic ring.[5]
Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient method for solid samples that requires minimal sample preparation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.
Melting Point
The melting point is a key indicator of purity and is an important physical constant.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Data Acquisition: Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Causality Behind Experimental Choices: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting range.
Solubility
Solubility is a critical parameter that influences a drug's absorption and bioavailability. The solubility of 1-(2-Phenoxyethyl)piperidine hydrochloride should be determined in various solvents, particularly in aqueous buffers at different pH values.
Experimental Protocol: Equilibrium Solubility Determination
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Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter or centrifuge the suspension to remove the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: Determining solubility at physiological pH (e.g., pH 7.4) is crucial for predicting in vivo behavior. HPLC-UV is a common and reliable method for quantifying the concentration of soluble compounds.
Dissociation Constant (pKa)
The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like a piperidine derivative, the pKa of its conjugate acid is a key determinant of its absorption and distribution characteristics.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Prepare a solution of the hydrochloride salt in water of a known concentration.
-
Instrumentation: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.[6]
Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds.
Data Presentation
The following tables summarize the expected physicochemical properties of 1-(2-Phenoxyethyl)piperidine and its hydrochloride salt based on available data for the free base and general knowledge of similar structures. These values should be experimentally determined for the hydrochloride salt.
Table 1: Identity and Structure of 1-(2-Phenoxyethyl)piperidine
| Property | Value | Source |
| Chemical Name | 1-(2-Phenoxyethyl)piperidine | [7] |
| CAS Number | 74-41-9 | [7] |
| Molecular Formula | C₁₃H₁₉NO | [7] |
| Molecular Weight | 205.30 g/mol | [7] |
| Canonical SMILES | C1CCN(CC1)CCOC2=CC=CC=C2 | [7] |
Table 2: Predicted Physicochemical Properties of 1-(2-Phenoxyethyl)piperidine
| Property | Value | Source |
| Boiling Point | 312.6 °C at 760 mmHg | [7] |
| Flash Point | 92.3 °C | [7] |
| Density | 1.008 g/cm³ | [7] |
| XLogP3 | 2.8 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Caption: Workflow for the structural elucidation of 1-(2-Phenoxyethyl)piperidine hydrochloride.
Caption: Workflow for determining key physicochemical properties.
Conclusion
This technical guide provides a comprehensive framework for the characterization of 1-(2-Phenoxyethyl)piperidine hydrochloride. By following the detailed experimental protocols, researchers and drug development professionals can obtain the necessary physicochemical data to support the advancement of this and structurally related compounds in the drug discovery process. The emphasis on the causality behind experimental choices and the use of self-validating systems ensures the generation of high-quality, reliable data, which is paramount for scientific integrity and regulatory submission.
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